

In-Depth Technical Guide: 5-(4-Bromophenyl)furan-2-carbaldehyde

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)furan-2-carbaldehyde

Cat. No.: B1330911

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This technical guide provides a comprehensive overview of **5-(4-Bromophenyl)furan-2-carbaldehyde**, its chemical identity, and its significance as a scaffold in the development of novel therapeutic agents. The information is tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Compound Identification and Properties

Chemical Abstract Service (CAS) Number: 20005-42-9[1][2]

Synonyms:

- 5-(4-Bromophenyl)furfural[1]
- 5-(4-Bromophenyl)-2-furaldehyde[1]
- 5-(4-Bromophenyl)-2-furancarboxaldehyde[1]
- 2-Furancarboxaldehyde, 5-(4-bromophenyl)-[1]
- 5-(p-bromophenyl)furfural[1]
- 5-(4-bromo-phenyl)-furfural[1]
- 5-p-bromophenyl-2-furancarbaldehyde[1]

The furan ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its presence in numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The aldehyde group at the 2-position of the furan ring in **5-(4-Bromophenyl)furan-2-carbaldehyde** serves as a reactive handle for the synthesis of a diverse range of derivatives.[3]

Physicochemical Data

Parameter	Value
Molecular Formula	C ₁₁ H ₇ BrO ₂
Molecular Weight	251.08 g/mol
Appearance	Orange to Amber to Dark red powder to crystal
Purity	>94.0% (GC)
Melting Point	152-155 °C

Experimental Protocols

The following sections detail synthetic procedures for creating derivatives of **5-(4-Bromophenyl)furan-2-carbaldehyde**, which have been investigated for their biological activities.

General Synthesis of N-(4-bromophenyl)furan-2-carboxamide and its Arylated Derivatives

A study by Siddiqua et al. outlines a two-step synthesis process starting from furan-2-carbonyl chloride.[4]

Step 1: Synthesis of N-(4-bromophenyl)furan-2-carboxamide N-(4-bromophenyl)furan-2-carboxamide was synthesized through the reaction of furan-2-carbonyl chloride with 4-bromoaniline. The reaction was carried out in the presence of triethylamine (Et₃N) and yielded the product in excellent yields (94%).[4]

Step 2: Suzuki-Miyaura Cross-Coupling for Arylated Derivatives

- N-(4-bromophenyl)furan-2-carboxamide (1.0 equivalent, 0.488 mmol) is placed in a Schlink tube under an inert argon atmosphere.
- Tetrakis(triphenylphosphine)palladium(0) catalyst and 5 mL of 1,4-dioxane are added, and the mixture is agitated for 30 minutes at room temperature.
- Aryl or heteroaryl boronic acid (1.1 equivalents, 0.537 mmol), K₃PO₄ (1.0 equivalent, 0.488 mmol) as a base, and 0.5 mL of water are then added.
- The reaction mixture is refluxed for 8–18 hours.
- The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[4]

Quantitative Biological Activity Data

Derivatives of **5-(4-Bromophenyl)furan-2-carbaldehyde** have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity of 5-(4-chlorophenyl)furan Derivatives

Research into derivatives of the closely related 5-(4-chlorophenyl)furan-2-carbaldehyde has identified potent inhibitors of tubulin polymerization, a key mechanism in cancer chemotherapy.

Compound	Description	IC ₅₀ (μM) against Leukemia SR cell line	Tubulin Polymerization Inhibition (%)
7c	Pyrazoline derivative	0.09	95.2
7e	Pyrazoline derivative	0.05	96.0
11a	Pyridine derivative	0.06	96.3

These compounds were found to be more potent than the standard drug, colchicine.[5]

Compounds 7c and 11a were shown to arrest the cell cycle at the G2/M phase and induce apoptosis.[5]

Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide Derivatives

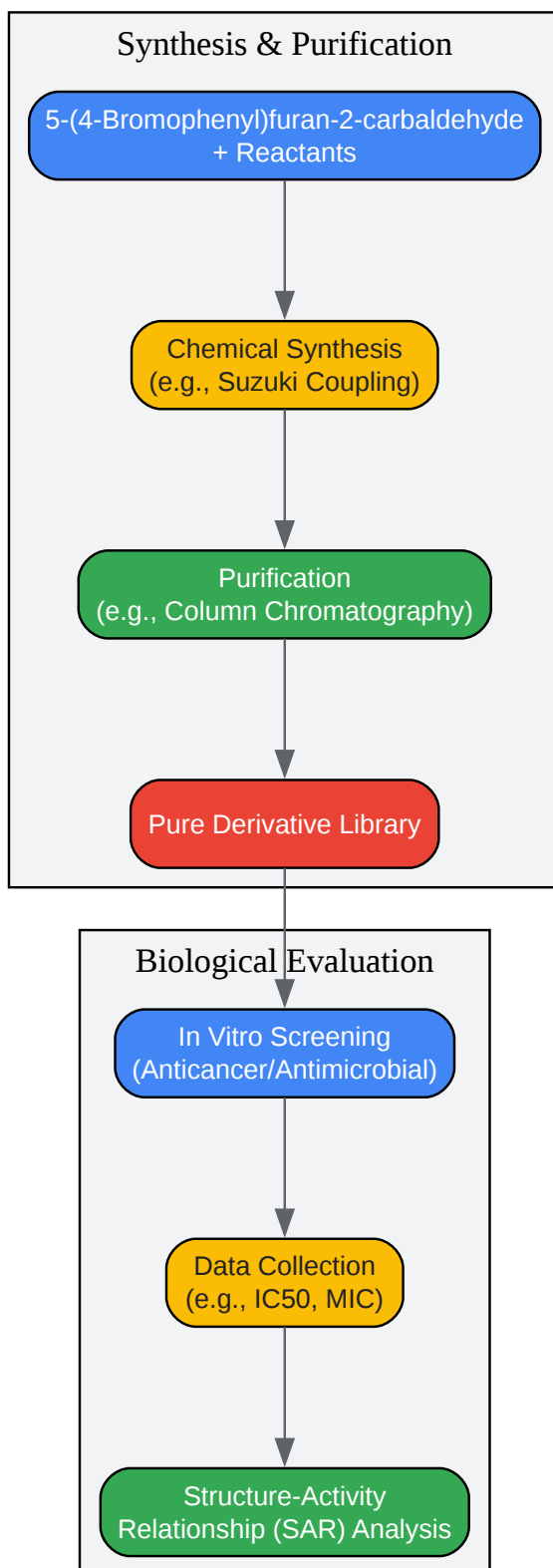
The synthesized N-(4-bromophenyl)furan-2-carboxamide and its derivatives have been evaluated for their in vitro antibacterial activities against clinically isolated drug-resistant bacteria.

Compound	Bacterial Strain	Outcome
N-(4-bromophenyl)furan-2-carboxamide	A. baumannii (NDM-positive)	Found to be the most effective against this strain compared to various commercially available drugs.
N-(4-bromophenyl)furan-2-carboxamide	K. pneumoniae	Exhibited significant antibacterial activity.
N-(4-bromophenyl)furan-2-carboxamide	E. cloacae	Exhibited significant antibacterial activity.
N-(4-bromophenyl)furan-2-carboxamide	S. aureus	Exhibited significant antibacterial activity.

Visualizations

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of derivatives from **5-(4-Bromophenyl)furan-2-carbaldehyde** and their subsequent biological screening.

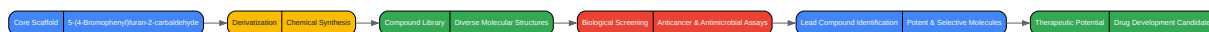


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Caption: A generalized workflow from synthesis to biological evaluation.

Logical Relationship: From Scaffold to Application

This diagram illustrates the logical progression from the core chemical structure to the identification of potential therapeutic uses.



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Caption: The logical path from a core chemical to a potential drug candidate.

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